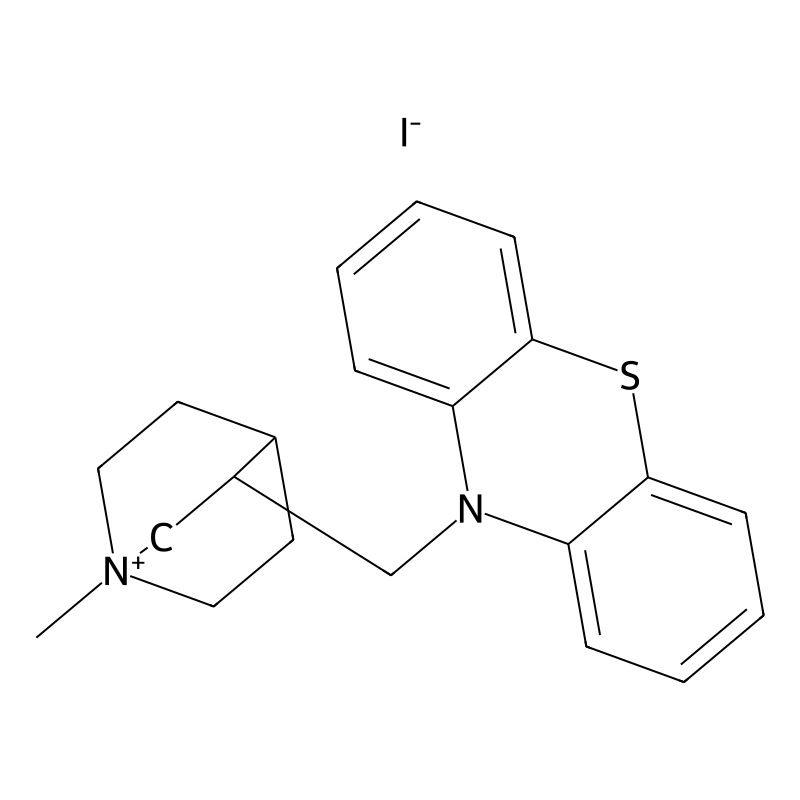

Mequitamium Iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Experimental Data

Mequitamium iodide exhibits a multi-target mechanism of action, primarily functioning as a dual antagonist and possessing additional inhibitory properties.

Primary Receptor Antagonism

It acts as a competitive antagonist at both histamine H1 and muscarinic acetylcholine receptors [1] [2]. This dual action underpins its potential as a bronchodilator and antiallergic agent, effectively antagonizing airway contraction induced by histamine and other spasmogens [3] [2].

The following diagram maps its primary and secondary mechanisms of action and their functional consequences:

Platelet-Activating Factor (PAF) Inhibition

This compound inhibits PAF-acether induced platelet aggregation and bronchoconstriction [4]. It inhibits platelet-mediated effects of PAF by interfering with secondary mechanisms activated by this autacoid, rather than through direct antagonism of PAF at its receptor site [4].

Stereochemistry and Biological Activity

The biological activity of this compound is stereoselective. The two enantiomers of the drug show significant differences in potency [5]:

| Enantiomer | Histamine H1 Antagonist Potency | Antimuscarinic Activity |

|---|---|---|

| (+)-(S)-enantiomer | High (10-fold more potent than the R-form) | Similar to the (-)-(R)-enantiomer |

| (-)-(R)-enantiomer | Low | Similar to the (+)-(S)-enantiomer |

Molecular modeling suggests that the more active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformers of classical antihistamines [5] [6].

Research and Development Status

This compound was investigated as a potential treatment for respiratory conditions. The R&D status is summarized below [1]:

| Indication | Highest Phase | Location | Status |

|---|---|---|---|

| Asthma | Phase 2 | Europe, France, Italy | Discontinued |

| Rhinitis | Phase 2 | Europe, France, Italy | Discontinued |

| Airway Obstruction | Preclinical | Italy | Discontinued |

Purchasing Information for Research

This compound is available for research purposes from specialty chemical suppliers.

| Supplier | Purity | Packaging | Price (approx.) |

|---|---|---|---|

| TargetMol Chemicals Inc. [3] | Information missing | Information missing | $1,520.00 - $1,980.00 / mg |

| American Custom Chemicals [3] | 95.00% | 5 mg | $497.38 / 5 mg |

| Immunomart [4] | Information missing | Information missing | 2,432 - 4,000 CAD (price range) |

> Please note that this compound is sold for research use only and is not for human diagnostic or therapeutic use [4].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. High-affinity binding of this compound (LG 30435) to ... [sciencedirect.com]

- 3. Mequitazium | 101396-42-3 [chemicalbook.com]

- 4. This compound [immunomart.com]

- 5. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Absolute configuration and biological activity of mequitamium ... iodide [semanticscholar.org]

Mequitamium Iodide discovery and development

Mequitamium Iodide Technical Profile

| Property | Specification |

|---|---|

| IUPAC Name | 1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide [1] |

| Molecular Formula | C₂₁H₂₅N₂S⁺ · I⁻ [2] |

| CAS Number | 101396-46-7 [2] |

| Molecular Weight | 337.50 g/mol (C₂₁H₂₅N₂S⁺ cation) [2] |

| SMILES | S1C=2C=CC=CC2N(C=3C=CC=CC13)CC4C[N+]5(C)CCC4CC5 [2] |

| Storage | -20°C [2] |

| Biological Role | Histamine H1 receptor antagonist; Antimuscarinic agent [1] |

Enantiomer Preparation & Configuration

The enantiomers of this compound were prepared and their absolute configurations determined through the following methodology [1]:

- Chiral Resolution: The precursor compound, mequitazine, was resolved into its individual enantiomers using chiral chromatographic techniques. The specific stationary phase or chiral selector used was not detailed in the abstract.

- Quaternization: The resolved (R)- and (S)-mequitazine enantiomers were then converted into the final quaternary ammonium salts, (R)- and (S)-mequitamium iodide.

- Absolute Configuration Assignment: The absolute configuration of the more active, dextrorotatory enantiomer was unambiguously determined to be (S) via X-ray crystallographic analysis.

- Conformational Analysis: Molecular modeling studies suggested that the biologically active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformer of classical antihistamines.

Biological Activity of Enantiomers

The biological evaluation revealed a significant stereoselectivity in its mechanism of action, summarized in the table below [1].

| Enantiomer | Histamine H1 Antagonism | Antimuscarinic Activity |

|---|---|---|

| (+)-(S)-Mequitamium Iodide | High potency | Equipotent to (R)-enantiomer |

| (-)-(R)-Mequitamium Iodide | 10-fold less potent | Equipotent to (S)-enantiomer |

This data indicates that the histamine H1 receptor exhibits a high degree of stereoselectivity, strongly preferring the (S)-configured enantiomer. In contrast, the antimuscarinic activity is not stereospecific, suggesting a different binding mode or receptor interaction for this effect [1].

Experimental Protocol for In-Vitro Activity Assessment

While the exact protocols from the seminal study are not provided in the abstract, research in this area typically involves standardized in-vitro pharmacological assays:

- Tissue Preparation: Use isolated guinea pig ileum, which is rich in both histamine H1 and muscarinic receptors.

- Histamine Antagonism Assay:

- Induce contraction of the ileum tissue with a known concentration of histamine.

- Administer a set concentration of the this compound enantiomer.

- Re-challenge the tissue with the same concentration of histamine and measure the reduction in contractile response.

- The -logKB value (pA2) can be calculated to quantify and compare antagonist potency between enantiomers.

- Antimuscarinic Activity Assay:

- Follow a similar protocol, but induce contraction using a cholinergic agonist like carbachol or acetylcholine.

- Measure the ability of each enantiomer to inhibit this muscarinic receptor-mediated contraction.

Research and Development Context

Later research explored this compound's potential applications. One study used magnetic resonance imaging (MRI) to evaluate a histamine-mediated allergic response in guinea pig nasopharynx, investigating the effect of this compound (coded as LG 30435) on airway microvascular leakage [3].

The following diagram illustrates the logical relationship between the compound's synthesis, its stereoselective actions, and the subsequent research pathways.

Information Limitations and Future Directions

The available information is primarily from the compound's early-stage research. Key aspects for a comprehensive whitepaper that are not available in the current search results include:

- Detailed synthetic pathways and analytical data for mequitazine and the final quaternary ammonium salt.

- Complete experimental protocols with precise concentrations, tissue types, and buffer conditions.

- Pharmacokinetic data (absorption, distribution, metabolism, excretion).

- Full toxicology and safety profile.

- Results from advanced clinical trials in humans.

References

INN Nomenclature and Chemical Identity

Mequitamium Iodide is the approved International Nonproprietary Name (INN) for this chemical entity. The table below lists its various chemical identifiers and names as found in the scientific literature and chemical databases.

| Category | Details |

|---|---|

| INN | This compound [1] |

| INN (Latin) | Mequitamii iodidum [1] |

| INN (French) | Iodure de mequitamium [1] |

| INN (Spanish) | Ioduro de mequitamio [1] |

| CAS Registry Number | 101396-42-3 [2] [1] [3] |

| IUPAC Name | 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide [1] |

| Molecular Formula | C21H25IN2S [2] [1] [3] |

| Other Synonyms | LG 30435, Mequitazium [2] [3] |

Pharmacological Profile & Development Status

This compound is a quaternary ammonium phenothiazine derivative investigated as a potential anti-asthmatic and anti-allergic agent. Its primary mechanism involves dual antagonism of key receptors in the airways.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [3] |

| Primary Mechanisms | Histamine H1 receptor antagonist; Muscarinic acetylcholine receptor (mAChR) antagonist [4] [3] |

| Highest R&D Phase | Discontinued (Phase 2) [3] |

| Key Indications (Studied) | Asthma, Rhinitis [3] |

| Affinity for H1 Receptors | Ki = 9 nM (Rat brain membranes) [4] |

| Affinity for Muscarinic Receptors | Ki = 12-77 nM (Various tissues, non-selective across subtypes) [4] |

The following diagram illustrates the core mechanism of action of this compound in the context of airway hypersensitivity:

Diagram: Dual receptor antagonism of this compound blocks the effects of histamine and acetylcholine, preventing bronchoconstriction and inflammation.

Stereochemistry and Enantiomer Activity

This compound is a chiral molecule. Research has shown that its pharmacological activity is influenced by stereochemistry, which is detailed in the table below.

| Enantiomer | Absolute Configuration | Histamine H1 Antagonism | Muscarinic Antagonism |

|---|---|---|---|

| (+)-enantiomer | (S) [5] | High potency (10-fold more potent than the (R)-isomer) [5] | Similar to (R)-isomer [5] |

| (-)-enantiomer | (R) [5] | Lower potency [5] | Similar to (S)-isomer [5] |

| dextro-mequitamium (d-Meq) | (S) (associated with the active dextrorotatory isomer) [6] | Ki = 28 nM (in rat lung) [6] | Ki = 212 nM (in bovine trachea) [6] |

Experimental Protocols from Key Studies

For researchers seeking to replicate or understand the foundational studies, here are the methodologies used to determine the drug's receptor affinity and in vitro efficacy.

Receptor Binding Assay Protocol [4] [6]

This protocol is used to determine the affinity (Ki) of this compound for different receptors.

- Objective: To measure the equilibrium inhibition constant (Ki) of this compound for histamine H1 and muscarinic acetylcholine receptors.

- Materials:

- Tissue Preparations: Rat brain membranes (for H1) or rat lung/bovine trachea homogenates (for muscarinic) [4] [6].

- Radioligands: [³H]Quinuclidinyl benzilate ([³H]QNB) for both muscarinic and H1 receptors [6].

- Buffers: Appropriate incubation buffer (e.g., Tris-HCl, phosphate buffer).

- Test Compound: this compound in a concentration range (e.g., 0 to 10 μM).

- Method:

- Membrane Preparation: Homogenize the fresh tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.

- Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in a total volume.

- Specific Binding Determination: Include parallel incubations with a high concentration (e.g., 1 μM) of a non-radioactive antagonist (like atropine) to define non-specific binding.

- Filtration and Scintillation Counting: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Measure the radioactivity on the filters using a scintillation counter.

- Data Analysis: Use software to analyze the competitive binding data. The concentration that inhibits 50% of specific radioligand binding (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay on Guinea Pig Bronchi [6]

This protocol evaluates the functional antagonistic effect of the drug on isolated airway tissue.

- Objective: To assess the inhibitory effect of this compound on histamine-induced contraction of airway smooth muscle.

- Materials:

- Tissue: Isolated bronchi from guinea pigs.

- Organ Bath: Filled with oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.

- Inducing Agent: Histamine to pre-contract the tissue.

- Method:

- Tissue Preparation: Set up the bronchial rings in the organ bath under an optimal resting tension.

- Pre-contraction: Induce a stable contraction in the tissue using a submaximal concentration of histamine.

- Compound Application: Cumulatively add increasing concentrations of this compound (or its enantiomers) to the organ bath.

- Measurement: Record the isometric tension and calculate the percentage of relaxation relative to the pre-contracted state.

- Data Analysis: Determine the IC50 value (the concentration causing 50% inhibition of the histamine-induced contraction) with 95% confidence limits.

References

- 1. CAS 101396-42-3 this compound [alfa-chemistry.com]

- 2. This compound (Cas 101396-42-3) [parchem.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. High-affinity binding of this compound (LG 30435) to ... [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Antihistaminic and Antiallergic Properties of Dextro ... [sciencedirect.com]

Enantiomer Synthesis and Biological Activity

The most detailed scientific information available comes from a study that describes the preparation of Mequitamium Iodide enantiomers and their subsequent biological evaluation [1] [2].

- Key Finding: The research indicates that the (+)-(S)-enantiomer is a significantly more potent histamine antagonist than the (-)-(R)-enantiomer, while both show similar antimuscarinic activity in vitro [1] [2].

The synthesis of these enantiomers was achieved not by a traditional asymmetric synthesis, but through a chiral chromatographic resolution of the precursor compound, mequitazine [1] [2]. The workflow for this process can be summarized as follows:

This compound: Core Chemical Data

The table below consolidates the fundamental identifying information for this compound from various chemical databases [3] [4] [5].

| Property | Description |

|---|---|

| IUPAC Name | 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide [5] |

| Molecular Formula | C₂₁H₂₅IN₂S [3] [4] [5] |

| Molecular Weight | 464.406 g/mol [4] [5] |

| CAS Registry Number | 101396-42-3 [4] [5] |

| Synonyms | LG 30435; Mequitamii iodidum (INN-Latin) [4] [5] |

Guidance for Further Research

The unavailability of a full synthesis pathway in public sources is common for pharmaceutical compounds. To proceed with your research, consider the following approaches:

- Focus on the Precursor: The key to the known synthesis is "mequitazine" [1]. Researching the synthesis of mequitazine itself may provide a route that you can then adapt, with the final step involving a quaternization reaction with methyl iodide.

- Consult Specialized Databases: Deep technical data, such as a detailed laboratory synthesis, is often housed in proprietary or subscription-based databases (e.g., Reaxys, SciFinder). Accessing these through an institutional subscription would be the most reliable next step.

- Patent Literature: The original development of this compound (referenced by its code LG 30435) would be documented in pharmaceutical patents, which often contain detailed experimental sections.

References

- 1. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute configuration and biological activity of mequitamium ... iodide [semanticscholar.org]

- 3. | C21H25IN2S | CID 72028 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. 101396-42-3, Mequitamium , CAS No... iodide [chemnet.com]

- 5. CAS 101396-42-3 this compound [alfa-chemistry.com]

Known Biological Activity of Mequitamium Iodide

| Property | Description |

|---|---|

| Chemical Description | Enantiomers of 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide [1]. |

| Absolute Configuration | The more active dextrorotatory isomer is the (S)-(+)-enantiomer [1]. |

| Histamine Antagonism | The (S)-(+)-enantiomer is 10-fold more potent than the (R)-(-)-enantiomer [1]. |

| Antimuscarinic Activity | Both enantiomers show equivalent activity in vitro [1]. |

Standard ADME & Pharmacokinetic Assay Protocols

For your research, here are detailed experimental protocols for key in vitro ADME assays, as established in the Assay Guidance Manual [2]. You can apply these standard methods to characterize Mequitamium Iodide.

Lipophilicity (Log D7.4)

- Purpose: Assess membrane penetration and distribution potential.

- Protocol: The "shake-flask" method. Dissolve the test compound in a 1:1 mixture of octanol and phosphate buffer (pH 7.4). Shake for 3 hours to reach equilibrium. Measure the concentration of the parent compound in each phase using LC-MS/MS. Log D is calculated as log([compound]~octanol~ / [compound]~buffer~) [2].

- Test Article: 10 µM in triplicate.

- Controls: Testosterone (high Log D), Tolbutamide (low Log D).

Thermodynamic Solubility

- Purpose: Determine the maximum concentration in solution to predict bioavailability.

- Protocol: Dissolve the compound in buffered solutions at different pH levels (e.g., 5.0, 6.2, 7.4). Incubate for 18 hours to reach thermodynamic equilibrium. Measure the concentration of the dissolved compound in the supernatant using UV spectrophotometry [2].

- Test Article: 1 µM in duplicate.

- Controls: Diclofenac (high solubility), Dipyridamole (low solubility).

Hepatic Microsome Stability

- Purpose: Evaluate metabolic clearance and estimate in vivo half-life.

- Protocol: Incubate the test compound (typically 10 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH. Take samples at specific time points (e.g., t=0 and t=60 minutes). Analyze the percentage of the parent compound remaining using LC-MS/MS. Results can be reported as % metabolized or used to calculate intrinsic clearance and half-life [2].

- Test Article: 10 µM in triplicate, with and without NADPH cofactor.

This workflow outlines the key decision points for a tiered strategy in assessing a compound's ADME properties and pharmacokinetics, from initial in vitro screening to comprehensive in vivo studies.

Two-tiered ADME/PK assessment workflow for lead compound optimization.

References

Comprehensive Application Notes and Protocols for Mequitamium Iodide Receptor Binding Assays

Introduction to Mequitamium Iodide and Receptor Binding

This compound (LG 30435) is a novel quaternary ammonium phenothiazine compound with significant pharmacological interest due to its dual receptor binding profile. Early investigation into its mechanism of action revealed high-affinity binding to both muscarinic acetylcholine receptors and histamine H1 receptors, suggesting potential as an anti-asthmatic agent with a unique multi-receptor targeting approach. The molecular structure features a charged quaternary ammonium group that influences its receptor interaction properties and binding characteristics. Understanding the precise receptor binding mechanisms of this compound requires well-validated binding assay protocols that can accurately quantify its affinity for different receptor subtypes and distinguish between its interactions with various receptor families.

Receptor binding assays represent a fundamental tool in pharmacological research and drug development, allowing researchers to quantitatively measure the interaction between ligands like this compound and their molecular targets. These assays provide critical parameters including affinity constants (Kd, Ki), receptor density (Bmax), and binding kinetics, which are essential for understanding a compound's mechanism of action and potential therapeutic applications. The following application notes provide detailed methodologies for characterizing this compound binding using established radioligand binding techniques, with particular emphasis on its unique dual receptor activity and stereoselective properties.

Binding Profile and Pharmacological Characteristics of this compound

Quantitative Receptor Binding Affinities

Comprehensive in vitro binding experiments have demonstrated that this compound exhibits a distinctive binding profile characterized by nanomolar affinity for two distinct receptor classes with differing stereoselectivity patterns. This unique pharmacological profile underlies its potential therapeutic applications and informs appropriate assay design.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Type | Ki Value | Tissue Source | Binding Characteristics |

|---|---|---|---|

| Histamine H1 | 9 nM | Rat brain membranes | Competitive inhibition; stereoselective ((S)-enantiomer 10-fold more potent) |

| Muscarinic Acetylcholine | 12-77 nM | Various tissue homogenates | Competitive binding; no clear subtype selectivity; no stereoselectivity |

| Serotonin 5-HT2 | 1-10 μM | Not specified | Lower affinity interaction |

| Platelet-Activating Factor (PAF) | 1-10 μM | Not specified | Relatively weak activity |

| β-Adrenergic | 1-10 μM | Not specified | Minimal interaction |

The binding profile indicates that both the potent antimuscarinic and antihistamine effects of this compound may be explained by direct interaction with the respective receptors, while the relatively weak anti-PAF pharmacological effects occur at significantly higher concentrations [1].

Stereoselective Binding Properties

The enantiomers of this compound demonstrate remarkable differences in their receptor binding characteristics, highlighting the importance of three-dimensional structure in receptor interactions. Preparation of the enantiomers through chiral chromatographic resolution of the precursor mequitazine has revealed that:

- The (+)-(S)-enantiomer is 10-fold more potent than the (-)-(R)-enantiomer as a histamine antagonist

- Both enantiomers show equivalent antimuscarinic activity in vitro, indicating different binding mode requirements for these receptor classes

- Conformational analysis and molecular modeling suggest that the (+)-(S)-enantiomer can adopt a conformation similar to that attributed to the receptor binding conformers of classical antihistamines

- The absolute configuration of the more active dextrorotatory isomer has been determined by X-ray analysis [2] [3]

This stereoselectivity has important implications for assay design, particularly when evaluating the histamine H1 receptor antagonism of this compound or its derivatives.

Receptor Binding Assay Fundamentals

Core Principles of Receptor Binding Assays

Receptor binding assays measure the direct interaction between a ligand (such as this compound) and its specific receptor target using labeled reporter ligands. These assays typically utilize either radiolabeled or fluorescently tagged ligands to quantify binding parameters. The fundamental components include:

- A source of receptors (membranes, purified receptors, whole cells)

- A labeled ligand with known binding characteristics

- The test compound (this compound or derivatives)

- Appropriate buffer conditions to maintain receptor integrity and function

- A separation method to distinguish bound from free ligand

- Detection systems to quantify bound ligand [4] [5]

For this compound studies, particular attention must be paid to its dual receptor affinity, requiring carefully controlled conditions to distinguish between muscarinic and histamine H1 receptor binding.

Comparison of Assay Formats

Table 2: Receptor Binding Assay Formats for this compound Studies

| Assay Format | Principle | Advantages | Limitations | Suitable for Mequitamium Studies |

|---|---|---|---|---|

| Scintillation Proximity Assay (SPA) | Fluoromicrospheres emit light when bound radioligand is in close proximity | Non-separation method; reduced handling steps; amenable to HTS | More expensive; lower counting efficiency; potential quenching | Excellent for high-throughput screening of analogs |

| Filtration Binding | Receptor-ligand complexes captured on filters and washed | High sensitivity; well-established; cost-effective | Multiple washing steps; membrane disruption possible | Ideal for detailed mechanistic studies |

| Fluorescence Polarization | Measures change in fluorescence polarization when ligand binds receptor | Homogeneous format; real-time kinetics; no radioactivity | Potential interference from test compounds; lower sensitivity | Suitable for competition studies |

| Chemiluminescence Assays | Acridinium ester-labeled ligands emit light upon chemical oxidation | High sensitivity; non-radioactive; stable labels | Specialized detection required; optimization critical | Emerging application for mequitamium assays |

The selection of an appropriate assay format depends on the specific research objectives, available equipment, and required throughput. For initial characterization of this compound binding, filtration binding assays provide a robust and sensitive approach, while SPA formats are preferable for higher-throughput screening of analog compounds [4] [6].

Detailed Experimental Protocols

Receptor Membrane Preparation

Materials:

- Fresh or frozen tissue samples (rat cerebral cortex for muscarinic receptors; whole rat brain for histamine H1 receptors)

- Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 250 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail

- Ultracentrifuge and appropriate tubes

- Glass-Teflon homogenizer or Polytron tissue disruptor

- Bicinchoninic acid (BCA) protein assay reagents

Procedure:

- Tissue Homogenization: Mince 1 g of tissue and homogenize in 10 volumes of ice-cold homogenization buffer using 10-15 strokes in a glass-Teflon homogenizer at 4°C.

- Initial Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclear debris and connective tissue.

- Membrane Pellet Formation: Transfer the supernatant to fresh tubes and centrifuge at 40,000 × g for 20 minutes at 4°C.

- Membrane Washing: Resuspend the pellet in incubation buffer (50 mM Tris-HCl, pH 7.4) and recentrifuge at 40,000 × g for 20 minutes.

- Final Resuspension: Resuspend the final membrane pellet in incubation buffer to a protein concentration of 2-5 mg/mL.

- Quality Assessment: Determine protein concentration using BCA assay and aliquot membranes for storage at -80°C until use.

Critical Notes:

- Maintain consistent protein concentrations across experiments (typically 50-100 μg protein per tube)

- Avoid repeated freeze-thaw cycles of membrane preparations

- Include protease inhibitors in buffers to prevent receptor degradation [7]

Radioligand Saturation Binding Assay

Objective: To determine receptor density (Bmax) and equilibrium dissociation constant (Kd) for this compound binding.

Materials:

- Membrane preparation (as described above)

- [3H]-mepyramine (for histamine H1 receptors) or [3H]-quinuclidinyl benzilate (for muscarinic receptors)

- Unlabeled this compound (test compound)

- Assay buffer: 50 mM Tris-HCl, pH 7.4

- GF/B glass fiber filters

- Cell harvester or vacuum filtration manifold

- Scintillation cocktail and vials

- Liquid scintillation counter

Procedure:

Reaction Setup: In triplicate, add the following to assay tubes:

- 100 μL membrane suspension (50-100 μg protein)

- 50 μL radioligand at varying concentrations (typically 0.1-20 nM for saturation studies)

- 50 μL assay buffer (total binding) or 50 μL unlabeled this compound at 10 μM (nonspecific binding)

- Bring total volume to 250 μL with assay buffer

Incubation:

- Incubate samples for 60 minutes at 25°C with gentle shaking

- Note: Preliminary time-course experiments should establish equilibrium conditions

Separation of Bound and Free Ligand:

- Terminate reactions by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine

- Wash filters 3 times with 5 mL ice-cold assay buffer

Detection:

- Transfer filters to scintillation vials

- Add 5 mL scintillation cocktail

- Allow extraction for 6-12 hours

- Count radioactivity in liquid scintillation counter

Data Analysis:

Competitive Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of this compound for receptor subtypes.

Materials: (As in saturation binding, with modifications)

Procedure:

Reaction Setup: In triplicate, add the following:

- 100 μL membrane suspension

- 50 μL fixed concentration of radioligand (approximately at its Kd concentration)

- 50 μL this compound at increasing concentrations (typically 10 pM-100 μM in half-log increments)

- Bring to total volume with assay buffer

Incubation and Detection:

- Follow identical incubation, separation, and detection steps as saturation binding

Data Analysis:

- Calculate percentage inhibition at each this compound concentration

- Fit data to a four-parameter logistic equation to determine IC50 values

- Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is radioligand concentration and Kd is its dissociation constant [4] [7]

Experimental Design and Workflow

The receptor binding characterization of this compound follows a logical progression from initial screening to detailed mechanistic studies. The workflow below illustrates the key stages in developing a comprehensive binding profile:

Data Analysis and Interpretation

Binding Parameter Calculations

The analysis of this compound binding data yields critical pharmacological parameters that define its interaction with target receptors:

Kd (Equilibrium Dissociation Constant): The ligand concentration at which half the receptors are occupied at equilibrium. Lower values indicate higher affinity. For this compound, Kd values are derived from saturation binding isotherms.

Bmax (Maximum Binding Capacity): The total number of receptors in the preparation, expressed as fmol or pmol per mg protein.

Ki (Inhibition Constant): The concentration of competing ligand (this compound) needed to occupy half the receptors at equilibrium, derived from competition experiments.

Hill Coefficient (nH): Describes cooperativity in binding. Values significantly different from 1.0 may suggest multiple binding sites or cooperative interactions.

For this compound, the distinct Ki values for different receptor classes (9 nM for histamine H1 vs. 12-77 nM for muscarinic receptors) highlight its unique binding profile and potential therapeutic applications [1].

Troubleshooting Common Issues

High Non-specific Binding: Optimize filter type (GF/B vs. GF/C), pre-soaking with PEI, and washing conditions. For this compound, consider its lipophilicity when troubleshooting.

Inconsistent Replicate Values: Ensure membrane protein homogeneity, consistent temperature control, and accurate pipetting techniques.

Inadequate Signal-to-Noise Ratio: Increase protein concentration, optimize radioligand concentration, or extend incubation time.

Non-ideal Curve Fitting: Verify radioligand purity, ensure proper equilibrium conditions, and check for receptor degradation [4].

Advanced Applications and Modifications

Stereoselective Binding Assays

Given the 10-fold difference in potency between this compound enantiomers at histamine H1 receptors, chiral separation and individual testing of enantiomers provides crucial structure-activity relationship information. The protocol modifications include:

- Preparation of individual enantiomers through chiral chromatographic resolution

- Parallel binding assays with both enantiomers

- Molecular modeling to understand conformational preferences

- Comparison of binding kinetics between enantiomers [2]

Alternative Detection Methods

While traditional radioligand binding assays provide excellent sensitivity, alternative detection methods offer advantages for specific applications:

- Chemiluminescence-Based Assays: Utilizing acridinium ester-labeled ligands that emit light upon chemical oxidation, providing high sensitivity without radioactivity

- Fluorescence Polarization: Monitoring changes in fluorescence polarization when fluorescent ligands bind to receptors, enabling homogeneous assay formats

- Scintillation Proximity Assays (SPA): Employing fluoromicrospheres that emit light only when radioligands are in close proximity, eliminating separation steps [4] [6]

Conclusion

The receptor binding assay protocols outlined herein provide a comprehensive framework for characterizing the interaction of this compound with its target receptors. The dual affinity of this compound for both muscarinic acetylcholine receptors and histamine H1 receptors, combined with its stereoselective properties, makes it a fascinating subject for pharmacological investigation. The detailed methodologies presented allow researchers to quantitatively assess these interactions, determine key binding parameters, and explore structure-activity relationships for this compound and its analogs.

These protocols emphasize robust experimental design, appropriate controls, and rigorous data analysis to ensure reproducible and meaningful results. By applying these methods, researchers can advance their understanding of this compound's mechanism of action and contribute to the development of novel therapeutic agents with optimized receptor binding profiles.

References

- 1. High-affinity binding of mequitamium (LG 30435) to... iodide [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute configuration and biological activity of mequitamium ... iodide [semanticscholar.org]

- 4. Receptor Binding Assays for HTS and Drug Discovery - NCBI [ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ receptor - binding ... [sciencedirect.com]

- 6. A Chemiluminescence Based Receptor -ligand Binding Using... Assay [bio-protocol.org]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Mequitamium Iodide chiral resolution method

Known Chemical and Pharmacological Data

The table below summarizes the key identified information for Mequitamium Iodide enantiomers.

| Property | Description |

|---|---|

| Chemical Description | 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide [1] |

| Precursor for Resolution | Mequitazine [1] |

| Attributed Absolute Configuration | (+)-(S)-enantiomer (determined by X-ray analysis) [1] |

| Key Biological Activity Difference | The (+)-(S)-enantiomer is 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer. Both show equivalent antimuscarinic activity in vitro [1]. |

Proposed General Resolution Strategy

While the exact chromatographic conditions for Mequitamium are not published, the foundational method is described as a chiral chromatographic resolution of its precursor, mequitazine [1]. The following workflow outlines the critical stages for developing a chiral separation method, drawing upon standard practices in the field [2] [3].

The methodology for chiral resolution typically involves the following steps [2] [3]:

- Chiral Stationary Phase (CSP) Selection: The core of the separation lies in selecting an appropriate CSP. Common choices include macrocyclic glycopeptides (e.g., Vancomycin), cellulose, or amylose-based selectors. The choice is based on achieving complementary interactions with the analyte structure [2].

- Mobile Phase Optimization: The composition of the mobile phase is fine-tuned to achieve baseline separation. This involves adjusting the ratio of organic modifiers and aqueous buffers, as well as the pH, to optimize the interaction between the enantiomers and the CSP [2] [3].

- Analysis and Collection: The separation is monitored using a detector. Once separated, the individual enantiomer peaks are collected.

- Characterization: The absolute configuration of the isolated enantiomers is confirmed using techniques such as X-ray crystallography, as was done for this compound [1], or electronic circular dichroism (ECD) [3].

Practical Method Development Considerations

When developing a chiral resolution method, several factors must be systematically evaluated. The table below lists key variable parameters to guide your experimental design.

| Parameter | Options or Range to Test | Objective |

|---|---|---|

| Chiral Selector | Vancomycin, Teicoplanin; cellulose/amylose carbamate phases (e.g., Chiralcel OD-H) [2] [3] | Achieve complementary 3D interactions for diastereomeric complex formation [2]. |

| Selector Concentration | 0.5 mM - 2.0 mM (if used as a mobile phase additive) [2] | Find optimal concentration for resolution without excessive analysis time. |

| Organic Modifier | 2-Propanol, Ethanol [2] [3] | Modify solvent strength and selectivity to improve separation. |

| Modifier Percentage | 10% - 70% (in normal-phase or polar organic mode) [3] | Fine-tune retention and selectivity. |

| Aqueous Buffer | Potassium dihydrogen phosphate (e.g., 50 mM, pH 6.0) [2] | Control ionization state and improve peak shape for certain compounds. |

| Flow Rate | 0.8 - 1.0 mL/min (for analytical column) [2] | Balance analysis time and separation efficiency. |

Next Steps and Alternative Approaches

Given the lack of explicit protocols, you may need to:

- Explore Analogous Compounds: Investigate the chiral separation methods for other phenothiazine derivatives or complex ammonium salts, as their methodologies might be more directly transferable.

- Utilize SFC: Consider Supercritical Fluid Chromatography (SFC) as an alternative to HPLC. SFC often uses the same CSPs but with carbon dioxide-based mobile phases, offering faster separations and easier solvent removal for collected fractions [3].

- Synthesize Pure Enantiomers: If chromatographic resolution proves challenging, an alternative pathway is the asymmetric synthesis of the desired enantiomer from chiral starting materials, avoiding the need for a separation step [2].

References

Comprehensive Application Notes and Protocols: In Vitro Analysis of Mequitamium Iodide as a Histamine H1 Receptor Antagonist

Introduction and Mechanism of Action

Mequitamium iodide (developmental code LG 30435) is a novel quaternary ammonium phenothiazine derivative with significant potential as an anti-asthmatic agent. This compound exhibits a unique dual receptor binding profile, functioning as a potent antagonist at both histamine H1 receptors and muscarinic acetylcholine receptors. The chemical structure of this compound features a quaternary ammonium group, which contributes to its distinctive pharmacological properties and receptor interactions. Unlike first-generation antihistamines that often cause sedative effects due to central nervous system penetration, this compound's quaternary ammonium structure may limit its ability to cross the blood-brain barrier efficiently, potentially reducing central side effects while maintaining potent peripheral antihistaminic activity.

The molecular mechanism of this compound involves competitive inhibition at histamine H1 receptor sites, effectively blocking the binding of endogenous histamine and preventing the initiation of histamine-mediated signaling cascades. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that are expressed throughout the body, particularly in smooth muscles, vascular endothelial cells, and respiratory tissues. When activated by histamine, these receptors typically trigger processes such as bronchoconstriction, increased vascular permeability, and inflammation—key components in allergic and asthmatic responses. Through its antagonistic action at these receptors, this compound effectively counteracts these pathophysiological processes, positioning it as a promising therapeutic candidate for allergic respiratory conditions [1] [2].

Quantitative Binding Characterization

Receptor Binding Affinity and Selectivity Profile

Radioligand binding studies have provided crucial quantitative data on this compound's receptor interaction properties. The table below summarizes the binding affinity (Ki values) of this compound across various receptor types:

Table 1: Receptor Binding Profile of this compound

| Receptor Type | Ki Value | Tissue Source | Binding Characteristics |

|---|---|---|---|

| Histamine H1 | 9 nM | Rat brain membranes | Competitive antagonism |

| Muscarinic acetylcholine | 12-77 nM | Various tissue homogenates | Competitive, no subtype selectivity |

| Serotonin 5-HT2 | 1-10 μM | Not specified | Low affinity interaction |

| Platelet-activating factor (PAF) | 1-10 μM | Not specified | Weak antagonism |

| Verapamil sites | 1-10 μM | Not specified | Minimal interaction |

| β-adrenergic | 1-10 μM | Not specified | Negligible activity |

The data demonstrates that this compound exhibits high-affinity binding specifically to histamine H1 and muscarinic receptors, with significantly lower affinity for other tested targets. The 9 nM Ki value for H1 receptors indicates potent antihistaminic activity, while the range of Ki values for muscarinic receptors (12-77 nM) reflects substantial anticholinergic potential without clear subtype selectivity. The binding to other receptors, including serotonin 5-HT2, platelet-activating factor (PAF), verapamil sites, and β-adrenergic receptors, is considerably weaker (Ki = 1-10 μM), demonstrating the compound's target selectivity [1].

Saturation binding experiments further confirmed that this compound's interaction with muscarinic receptors in both rat cerebral cortex and lung parenchyma follows a competitive inhibition model. This suggests that the compound binds reversibly to the orthosteric binding site of these receptors, competing directly with the native agonists rather than through allosteric mechanisms. The consistent competitive binding pattern across tissues indicates a uniform mechanism of action despite the lack of muscarinic receptor subtype selectivity [1].

Experimental Protocol: Radioligand Binding Assay

2.2.1 Materials and Reagents

- Tissue preparation: Fresh or freshly frozen rat brain cortex (for H1 receptors) or lung parenchyma (for muscarinic receptors)

- Radioligands: [³H]pyrilamine (specific activity 20-30 Ci/mmol) for H1 receptors or [³H]quinuclidinyl benzilate ([³H]QNB, specific activity 30-50 Ci/mmol) for muscarinic receptors

- Binding buffer: 50 mM Na₂/K⁺ phosphate buffer, pH 7.4, for H1 receptors; 50 mM Tris-HCl, pH 7.4, for muscarinic receptors

- Test compound: this compound dissolved in appropriate vehicle (typically distilled water or buffer)

- Reference compounds: Positive control antagonists (e.g., diphenhydramine for H1 receptors, atropine for muscarinic receptors)

- Filtration system: Glass fiber filters (Whatman GF/B or GF/C) and appropriate filtration apparatus

- Scintillation counting: Scintillation cocktail and β-counter

2.2.2 Experimental Procedure

Tissue membrane preparation:

- Homogenize tissues in 20 volumes (w/v) of ice-cold buffer using a Polytron homogenizer (setting 6-7, 15-20 seconds)

- Centrifuge homogenate at 40,000 × g for 15 minutes at 4°C

- Resuspend pellet in fresh buffer and repeat centrifugation

- Resuspend final pellet in appropriate binding buffer to yield protein concentration of 1-2 mg/mL

Saturation binding experiments:

- Incubate tissue preparation with increasing concentrations of radioligand (typically 0.1-20 nM) in absence or presence of this compound

- Include non-specific binding tubes with excess unlabeled ligand (10 μM pyrilamine for H1 receptors or 1 μM atropine for muscarinic receptors)

- Maintain total assay volume of 1 mL in polypropylene tubes

- Incubate for 60 minutes at 25°C with gentle shaking

Competition binding experiments:

- Use fixed concentration of radioligand near its Kd value (typically 2-5 nM)

- Incubate with increasing concentrations of this compound (10⁻¹¹ to 10⁻⁵ M) in triplicate

- Follow same incubation conditions as saturation binding

Termination and detection:

- Terminate reactions by rapid filtration through glass fiber filters presoaked in 0.3% polyethyleneimine (to reduce non-specific binding)

- Rapidly wash filters with 3 × 4 mL ice-cold buffer

- Transfer filters to scintillation vials, add cocktail, and count after 6-12 hours

Data analysis:

- Calculate specific binding as total minus non-specific binding

- Analyze saturation data using non-linear regression to determine Kd and Bmax

- Analyze competition data using appropriate models to determine Ki values via Cheng-Prusoff equation

- Perform statistical analysis with at least three independent experiments [1]

Functional Characterization Assays

In Vitro and In Vivo Functional Analysis

Table 2: Functional Activity Profile of this compound

| Assay Type | Experimental Model | Key Findings | Potency Comparison |

|---|---|---|---|

| Airway microvascular leakage | Guinea-pig, antigen/histamine-induced | Potent inhibition of histamine-mediated vascular permeability | More potent than diphenhydramine, mequitazine, or astemizole |

| Receptor selectivity assessment | Multiple challenge agents (PAF, serotonin, capsaicin) | No significant inhibition against non-histamine mediators | Confirmed selective histamine pathway inhibition |

| Anticholinergic activity | Guinea pig trachealis muscle contraction | Concentration-dependent inhibition of carbachol-induced contraction | Ranked among antihistamines with anticholinergic properties |

Functional studies demonstrate that this compound effectively prevents increases in tracheobronchial vascular permeability induced by either antigen challenge or exogenous histamine administration in guinea-pig models. This anti-permeability effect is specifically evident against histamine-mediated pathways, as the compound showed no significant activity against platelet-activating factor (PAF), serotonin, or capsaicin-induced vascular leakage. This selective protection against histamine-induced effects strongly suggests that histamine receptor antagonism represents the primary mechanism underlying the compound's antiallergic activity, though additional mechanisms may contribute to its overall pharmacological profile [2].

When compared to reference antihistamines, this compound demonstrated superior potency to diphenhydramine, mequitazine, and astemizole in the microvascular leakage model. This enhanced efficacy may stem from its unique receptor binding characteristics or additional antimuscarinic properties that complement its antihistaminic actions. The combination of H1 receptor blockade with muscarinic antagonism could provide particular therapeutic advantages in airway diseases like asthma, where both histamine-mediated inflammation and cholinergic bronchoconstriction contribute to pathophysiology [2] [3].

Experimental Protocol: Airway Microvascular Leakage Model

3.2.1 Materials and Reagents

- Experimental animals: Male Dunkin-Hartley guinea pigs (300-500 g)

- Anesthetic: Sodium pentobarbital (40-50 mg/kg, i.p.) or urethane (1.5 g/kg, i.p.)

- Challenge agents: Histamine HCl (0.1-1.0 μg/kg, i.v.), ovalbumin for sensitized animals, platelet-activating factor (PAF, 100 ng/kg), serotonin (5-HT, 10 μg/kg), capsaicin (10 μg/kg)

- Vascular permeability tracer: Evans blue dye (20-30 mg/kg, i.v.)

- Test compounds: this compound, reference antihistamines (diphenhydramine, mequitazine, astemizole)

- Tissue processing: Formamide for dye extraction

- Quantification: Spectrophotometer measuring absorbance at 620 nm

3.2.2 Experimental Procedure

Animal preparation:

- Anesthetize animals with appropriate anesthetic

- Cannulate jugular vein for compound/dye administration

- Cannulate trachea to facilitate spontaneous or mechanical ventilation

- Maintain body temperature at 37°C using heating pad

Experimental protocol:

- Administer this compound (0.01-1.0 mg/kg, i.v.) or vehicle 5-10 minutes before challenge

- Administer Evans blue dye 2-5 minutes before challenge

- Induce microvascular leakage with specific agonist (histamine, antigen, PAF, serotonin, or capsaicin) via intravenous injection

- Maintain circulation for 10-20 minutes after challenge

Tissue collection and processing:

- Euthanize animals by anesthetic overdose or exsanguination

- Remove trachea and lungs, carefully dissect airway tissues

- Blot tissues dry, weigh, and incubate in formamide (1 mL/100 mg tissue) at 60°C for 24 hours

- Extract Evans blue dye into formamide

Quantification and analysis:

- Measure absorbance of formamide extract at 620 nm

- Calculate dye content using standard curve of Evans blue in formamide

- Express results as ng Evans blue/mg tissue weight

- Calculate percentage inhibition compared to vehicle-treated challenged controls

- Perform statistical analysis with appropriate group sizes (n=6-8 per group) [2]

Stereochemical Considerations

The stereochemical configuration of this compound significantly influences its pharmacological activity. Resolution of the racemic mixture has revealed that the (+)-(S)-enantiomer demonstrates approximately 10-fold greater potency as a histamine H1 receptor antagonist compared to the (-)-(R)-enantiomer. This stereoselectivity is particularly noteworthy because both enantiomers exhibit equivalent antimuscarinic activity, suggesting distinct binding modes for histamine H1 versus muscarinic receptors. The absolute configuration of the more active dextrorotatory isomer has been confirmed through X-ray crystallographic analysis, providing structural insights for rational drug design [4].

Conformational analysis and molecular modeling studies indicate that the (+)-(S)-enantiomer can adopt a bioactive conformation similar to that attributed to receptor binding conformers of classical antihistamines. This stereospecific activity pattern aligns with observations for other chiral antihistamines, where frequently one enantiomer demonstrates superior pharmacological activity. The preservation of antimuscarinic activity across both enantiomers suggests that the structural requirements for muscarinic receptor interaction are less stereospecific than those for histamine H1 receptor binding. These findings have important implications for pharmaceutical development, as utilizing the single active enantiomer could potentially enhance therapeutic efficacy while reducing dosage requirements and possibly minimizing side effects [4] [5].

Application Notes and Technical Considerations

Experimental Design and Interpretation

When designing experiments to evaluate this compound's H1 receptor antagonism, several technical considerations are essential for generating reliable data. First, researchers should note the compound's dual receptor activity and design appropriate control experiments to distinguish histamine H1-mediated effects from muscarinic receptor-mediated actions. This may include using selective reference antagonists for each receptor type or conducting experiments in tissue preparations with defined receptor expression profiles. For functional assays like the microvascular leakage model, the timing of compound administration relative to challenge is critical, with optimal efficacy observed when this compound is administered 5-10 minutes before histamine exposure [1] [2].

Interpretation of results should consider the competitive antagonism profile of this compound, which means that its inhibitory effects can be overcome by sufficiently high concentrations of agonist. This property should be reflected in experimental design through the inclusion of appropriate concentration-response relationships rather than single concentration evaluations. Additionally, researchers should account for potential tissue-specific differences in receptor density and coupling efficiency, which may influence compound potency across different experimental systems. The high affinity binding to both central and peripheral H1 receptors suggests that, despite its quaternary ammonium structure, the compound may access relevant therapeutic targets in respiratory tissues effectively [1] [2].

Troubleshooting and Optimization

Binding assay challenges: If high non-specific binding is observed in radioligand assays, consider optimizing filter washing procedures (volume, temperature, duration) or using alternative filter pre-treatment protocols. For compounds with quaternary ammonium structure like this compound, verify complete solubility in aqueous buffers to avoid underestimation of potency due to precipitation.

Functional assay variability: In microvascular leakage models, ensure consistent animal anesthesia depth as cardiovascular parameters significantly influence vascular permeability measurements. Standardize the dissection procedure for airway tissues to minimize variability in Evans blue extraction between samples.

Receptor selectivity confirmation: When evaluating this compound in novel experimental systems, include specificity controls using selective agonists for related receptors (muscarinic, 5-HT2, PAF) to verify that observed effects are primarily mediated through H1 receptor antagonism.

Data interpretation considerations: Remember that functional anticholinergic effects may be observed at higher concentrations than needed for H1 receptor blockade due to the approximately 10-fold difference in binding affinity. Design dose-response experiments with sufficient range to characterize both potential activities [1] [2] [3].

Graphical Representations

Histamine H1 Receptor Antagonism Signaling Pathway

Experimental Workflow for H1 Receptor Antagonism Assessment

Conclusion

This compound represents a pharmacologically unique compound with dual receptor antagonism at histamine H1 and muscarinic receptors. The experimental data presented in these application notes demonstrate its high binding affinity (Ki = 9 nM for H1 receptors) and potent functional activity in relevant biological models. The provided protocols for radioligand binding studies and functional assessment of vascular permeability offer robust methodological frameworks for further investigating this compound's mechanism of action and therapeutic potential. Researchers should particularly note the stereoselective nature of its H1 receptor antagonism and the compound's superior potency compared to reference antihistamines in preventing histamine-mediated airway responses. These characteristics position this compound as an interesting candidate for further development in allergic respiratory conditions where both histaminic and cholinergic pathways contribute to pathology.

References

- 1. High-affinity binding of this compound (LG 30435) to ... [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound (LG 30435) on Airway ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative anticholinergic activities of 10 histamine H1 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoconfiguration of antiallergic and immunologic drugs [sciencedirect.com]

Application Notes: Antimuscarinic Profiling of Mequitamium Iodide

Mequitamium Iodide (LG 30435) is a quaternary ammonium phenothiazine derivative characterized as a dual-receptor antagonist. The primary molecular mechanism underlying its antimuscarinic activity is high-affinity, competitive antagonism at muscarinic acetylcholine receptors (mAChRs) [1].

Initial in vitro binding experiments are critical to confirm this mechanism and determine the compound's affinity and potential receptor-subtype selectivity.

Key Experimental Findings

Table 1: Receptor Binding Affinity Profile of this compound This table summarizes quantitative data on the binding affinity (Ki values) of this compound for various receptors, highlighting its primary targets. A lower Ki value indicates a higher binding affinity [1].

| Receptor / Target | Ki Value | Notes |

|---|---|---|

| Muscarinic Acetylcholine Receptors | 12 - 77 nM | Affinity range across tissue homogenates; competitive binding observed. |

| Histamine H1 Receptors | 9 nM | High affinity, primary mechanism for its antihistamine effect. |

| Serotonin 5-HT2 Receptors | 1 - 10 µM | Low affinity, likely not pharmacologically relevant. |

| Platelet-Activating Factor (PAF) | 1 - 10 µM | Weak activity, may explain minor secondary effects. |

| Verapamil-sensitive sites | 1 - 10 µM | Low affinity. |

| Beta-Adrenergic Receptors | 1 - 10 µM | Low affinity. |

Table 2: Stereoselectivity of Mequitamium Enantiomers This table compares the activity of the separated enantiomers. The data shows that the antimuscarinic activity is not stereospecific, unlike the antihistamine activity [2].

| Enantiomer | Absolute Configuration | Histamine H1 Antagonism (Relative Potency) | Antimuscarinic Activity |

|---|---|---|---|

| (+)-enantiomer | (S) | 10-fold more potent than (-)-(R) | Equipotent to the (-)-(R)-enantiomer |

| (-)-enantiomer | (R) | Baseline potency | Equipotent to the (+)-(S)-enantiomer |

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol outlines the method used to determine the binding affinity of this compound for muscarinic receptors, as referenced in the literature [1].

- 1. Objective: To determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors in various tissue homogenates.

- 2. Materials:

- Tissue Preparation: Homogenates from rat cerebral cortex, lung parenchyma, or other tissues expressing muscarinic receptors.

- Radioligand: [³H]-(–)-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.

- Test Compound: this compound (serial dilutions in appropriate buffer).

- Assay Buffer: Standard phosphate or Tris buffer (e.g., 50 mM, pH 7.4).

- Filtration Setup: Glass fiber filters (e.g., GF/B) and a cell harvester.

- Scintillation Counter: For measuring bound radioactivity.

- 3. Procedure:

- Homogenate Preparation: Prepare tissue homogenates and centrifuge to obtain a membrane pellet. Resuspend in assay buffer to a specific protein concentration.

- Saturation Binding (for Competition): First, perform a saturation binding experiment with [³H]-QNB to determine its equilibrium dissociation constant (Kd) for the specific tissue preparation.

- Competition Binding:

- Incubate a fixed concentration of the tissue membrane preparation with a fixed, near-Kd concentration of [³H]-QNB.

- Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to a set of tubes to generate a competition curve. Include tubes for total binding (no competitor) and nonspecific binding (with a high concentration of atropine or unlabeled QNB).

- Incubate the reaction mixture for 60 minutes at 25°C to reach equilibrium.

- Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold buffer, place them in scintillation vials, add scintillation cocktail, and count the radioactivity.

- 4. Data Analysis:

- Calculate specific binding for each concentration of this compound.

- Plot the percentage of specific [³H]-QNB binding versus the log concentration of this compound.

- Fit the data using a non-linear regression curve to a one-site competition model.

- Determine the IC₅₀ value (concentration that inhibits 50% of specific binding).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-QNB used, and Kd is its equilibrium dissociation constant.

Protocol 2: Functional Assay to Confirm Competitive Antagonism

This protocol is designed to characterize the nature of the antagonism in a functional system.

- 1. Objective: To confirm that this compound acts as a competitive antagonist at muscarinic receptors.

- 2. Materials:

- Tissue Preparation: Isolated rat smooth muscle preparation, such as ileum or trachea, known to express muscarinic receptors.

- Organ Bath: Setup with physiological solution (e.g., Krebs-Henseleit), aerated with 95% O₂ / 5% CO₂, maintained at 37°C.

- Agonist: Acetylcholine or Carbachol (serial dilutions).

- Antagonist: this compound.

- Force Transducer and Data Recording System.

- 3. Procedure:

- Mount the tissue in the organ bath under an optimal resting tension and allow it to equilibrate.

- Generate a control concentration-response curve to the agonist (ACh/Carbachol) by cumulative addition.

- Incubate the tissue with a single concentration of this compound for a sufficient time (e.g., 30-60 minutes).

- In the continued presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.

- Wash the tissue thoroughly and repeat steps 3-4 with a higher concentration of this compound.

- 4. Data Analysis:

- Plot agonist concentration-response curves in the absence and presence of different concentrations of this compound.

- A parallel rightward shift of the agonist curve without suppression of the maximal response is characteristic of competitive antagonism.

- Schild plot analysis can be performed to calculate the pA₂ value and determine the affinity of this compound for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular signaling pathway and the key experimental workflow for the radioligand binding assay.

Diagram 1: Muscarinic Receptor Signaling and Mequitamium's Site of Action. This figure illustrates the Gq-coupled muscarinic receptor pathway. This compound acts as a competitive antagonist by binding to the receptor and blocking the natural agonist, Acetylcholine. In experimental settings, the radioligand ³H-QNB binds to the same site, and its displacement by Mequitamium is measured [1] [3].

Diagram 2: Experimental Workflow for Radioligand Binding Assay. This flowchart outlines the key steps in Protocol 1 for determining the receptor binding affinity (Ki) of this compound [1].

Conclusion and Research Implications

The provided notes and protocols offer a robust framework for evaluating the antimuscarinic properties of this compound. Key takeaways for researchers include:

- Dual Antagonism: this compound's high affinity for both muscarinic and H1 histamine receptors makes it a useful tool for studying systems where both pathways interact [1] [4].

- Non-Stereoselective Action: The finding that antimuscarinic activity is not enantiomer-specific suggests a different binding mode compared to its antihistamine action, which is critical for structure-activity relationship (SAR) studies [2].

- Established Methodology: The radioligand binding and functional organ bath assays are standard, reproducible methods to quantify receptor affinity and mechanism of action.

Further investigations could focus on its affinity profile across specific muscarinic receptor subtypes (M1-M5) using modern recombinant receptor systems.

References

- 1. High-affinity binding of this compound (LG 30435) to ... [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Activity-dependent muscarinic signalling regulates ... [biosignaling.biomedcentral.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Mequitamium Iodide: Experimental Findings at a Glance

The table below summarizes the core quantitative and qualitative findings from animal studies on Mequitamium Iodide.

| Aspect | Experimental Model | Key Findings | Quantitative Data / Potency |

|---|---|---|---|

| Primary Mechanism | In vitro & in vivo (Guinea pig) | Selective histamine H1-receptor antagonist [1]. Prevents histamine-induced airway microvascular leakage [1]. | N/A |

| Stereoselective Activity | In vitro (Enantiomers) | The (+)-(S)-enantiomer is the more potent form [2]. | 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer [2]. |

| In Vivo Efficacy | Guinea pig (Airway microvascular leakage) | Inhibits vascular permeability induced by antigen challenge or exogenous histamine [1]. | More potent than reference antagonists diphenhydramine, mequitazine, and astemizole [1]. |

| Secondary Mechanism | In vitro (Platelet Aggregation) | Described as a Platelet-Activating Factor (PAF) inhibitor; inhibits PAF-induced platelet aggregation and bronchoconstriction [3]. | Inhibits PAF effects via secondary mechanisms, not direct receptor blockade [3]. |

| Specificity of Action | Guinea pig (Airway microvascular leakage) | Ineffective against vascular leakage induced by PAF, serotonin, or capsaicin [1]. | Demonstrates selective action on the histamine-mediated pathway [1]. |

Proposed Experimental Workflow for Evaluating this compound

For research teams aiming to investigate the effects of this compound in experimental asthma, the following workflow integrates existing knowledge with standard practices. The core activity can be visualized in the pathway diagram below.

Protocol 1: Evaluating Impact on Airway Microvascular Leakage in Guinea Pigs

This protocol is based directly on a key study of this compound [1].

1. Animal Model Sensitization and Challenge

- Animals: Use male Dunkin-Hartley guinea pigs.

- Sensitization: Administer a common allergen like Ovalbumin (OVA) intraperitoneally on day 0 and day 7 to induce an allergic state.

- Challenge: On day 14, expose the sensitized animals to an aerosolized OVA solution for a defined period to provoke an allergic asthma response.

2. Drug Administration

- Treatment Groups: Include a negative control (vehicle), a positive control (e.g., a known H1 antagonist like diphenhydramine), and at least two dosage groups for this compound.

- Dosing: Administer this compound intravenously 1-2 hours before the allergen challenge. The exact dosage needs to be determined from literature or dose-finding studies.

3. Quantification of Vascular Leakage

- Tracer Injection: Shortly before the challenge, inject a blue dye tracer protein (Evans Blue) intravenously. This dye binds to serum albumin and leaks out of blood vessels where permeability is increased.

- Tissue Collection: Sacrifice the animals after the challenge. Dissect and collect the main airway tissues: trachea, main bronchi, and intrapulmonary airways.

- Extraction and Measurement: Mince the tissues and incubate in formamide to extract the Evans Blue dye. Measure the concentration of the dye in the extract using a spectrophotometer. A higher dye content indicates greater microvascular leakage.

4. Data Analysis

- Compare the dye content in the airway tissues of the this compound-treated groups with the control groups. A statistically significant reduction in the treatment groups indicates efficacy in preventing allergen-induced vascular leakage.

Protocol 2: Confirming Histamine Specificity

To confirm the drug's selective action, the same leakage model can be used with different provocations [1].

- Induce leakage using intravenous exogenous histamine. This compound should effectively block this response.

- Induce leakage using PAF, serotonin, or capsaicin. As per the literature, this compound is expected to be ineffective against these stimuli, confirming its primary action is through histamine receptor blockade and not a general anti-permeability effect.

Important Considerations for Protocol Development

Please note that the information available in the current search results has several limitations that you must address in your experimental planning:

- Lack of Detailed Dosage: The specific effective doses of this compound used in the studies are not provided in the excerpts.

- Absence of Modern Models: The cited data is from the 1990s and is confined to guinea pig models. It does not cover contemporary models, such as those in mice that differentiate between eosinophilic and neutrophilic asthma [4].

- Incomplete Protocol Specifications: The search results confirm the "what" but not all the "how" (e.g., exact OVA concentrations, aerosolization times, Evans Blue incubation duration).

- Compound Availability: this compound appears to be a research chemical, which may require sourcing from specialized suppliers [3].

You will need to consult the full-text original papers for complete methodological details and supplement this information with standard operating procedures for the techniques involved.

References

Mequitamium Iodide chromatographic analysis method

Chemical Profile of Mequitamium Iodide

The table below summarizes the key identifiers and properties of this compound relevant for analytical method development [1] [2]:

| Property | Description |

|---|---|

| Drug Type | Small molecule drug |

| IUPAC Name | (1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide |

| Molecular Formula | C({21})H({25})IN(_{2})S |

| CAS Registry | 101396-42-3 |

| Molecular Weight | 464.41 g/mol |

| Mechanism of Action | H1 receptor antagonist (Histamine H1 receptor antagonists), mAChRs antagonist (Muscarinic acetylcholine receptor antagonists) [1] |

| Synonyms | Mequitazium iodide, LG 30435, LG-30435 [1] |

Analytical Method for Enantiomer Separation

This compound is a chiral compound. A comparative study published in 1994 detailed the resolution of its enantiomers, which is a critical step for analyzing the active component [3]. The following workflow outlines the key stages of this process:

Key Experimental Findings from the Enantiomer Study [3]:

- Separation Principle: The enantiomers were separated by performing a chiral chromatographic resolution of the precursor compound, mequitazine.

- Activity Difference: The (+)-(S)-enantiomer was found to be the more biologically active form, showing 10-fold greater potency as a histamine antagonist compared to the (-)-(R)-enantiomer. Both enantiomers exhibited similar antimuscarinic activity in vitro.

- Configuration: The absolute configuration of the active, dextrorotatory isomer was confirmed to be (S) by X-ray crystallographic analysis.

Protocol for Analytical Method Development

Given the lack of a specific monograph, here is a proposed protocol for developing a robust HPLC method for this compound, based on the search results and general analytical principles.

Disclaimer: This is a guideline for development and validation. All method parameters must be optimized and validated in your own laboratory.

1. Objective To develop and validate a stability-indicating reversed-phase HPLC method for the identification and assay of this compound in a bulk drug substance.

2. Experimental Design

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) Detector.

- Column Selection: A chiral stationary phase (CSP) column is required to separate the (S)- and (R)-enantiomers. The specific column used in the primary literature was not named, so screening of commercially available CSPs (e.g., based on amylose or cellulose derivatives) is recommended [3].

- Detection Wavelength: To be determined during method development. A PDA detector should be used to find the compound's maximum absorbance (λ~max~), likely in the UV range (e.g., 210-280 nm).

3. Proposed Chromatographic Conditions (as a starting point) These conditions are hypothetical and require extensive optimization.

| Parameter | Proposed Condition |

|---|---|

| Column | Chiral Selector (e.g., Amylose-based) 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or Isocratic mixture of Water/Acetonitrile or Water/Methanol with a modifier (e.g., 0.1% TFA or Ammonium Acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV (PDA recommended), Wavelength to be optimized |

| Sample Solvent | Mobile Phase or Diluent of matching solvent strength |

| Sample Concentration | ~1 mg/mL |

4. Detailed Procedure

- Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm or 0.22 µm membrane filter and degas by sonication.

- Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent to obtain a stock solution of approximately 1 mg/mL. Further dilute as needed.

- System Suitability: Before analysis, inject the standard solution to establish system suitability criteria (e.g., peak asymmetry, theoretical plates, and repeatability).

- Sample Analysis: Inject the prepared standard and test samples. Record the chromatograms and integrate the peaks.

5. Method Validation Once the initial method is developed, a full validation should be performed as per ICH guidelines, including:

- Specificity: Demonstrate resolution from impurities, degradation products, and most critically, the opposite enantiomer.

- Linearity and Range: Prepare and analyze standard solutions at a minimum of five concentration levels.

- Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo or sample matrix.

- Precision: Determine both repeatability (injecting six replicates of the standard) and intermediate precision (different days, analysts, or instruments).

- Robustness: Deliberately vary method parameters (e.g., temperature, flow rate, mobile phase composition) to assess the method's reliability.

Critical Considerations & Alternative Approaches

- Chirality is Paramount: The primary challenge is the chiral separation. The biological activity is highly enantiomer-specific, so the method must be capable of resolving the (S)- and (R)- forms [3].

- Alternative Detection: If sensitivity is a concern, especially for trace analysis, LC-MS/MS is highly recommended for its superior specificity and sensitivity. An electrochemical detector is also a viable option for iodine/iodide-containing compounds [4].

- Compound Status: Note that this compound has been discontinued from clinical development (as of the available data), which may explain the scarcity of published analytical methods [1].

References

Comprehensive Application Notes and Protocols: Molecular Modeling and Conformational Analysis of Mequitamium Iodide Enantiomers

Introduction

Mequitamium iodide (1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide) is a chiral pharmaceutical compound exhibiting differential biological activity between its enantiomeric forms. The stereoselective pharmacodynamics of this compound presents a compelling case study for the application of molecular modeling and conformational analysis in rational drug design. The (+)-(S)-enantiomer demonstrates significantly enhanced potency as a histamine antagonist compared to the (-)-(R)-enantiomer, while both enantiomers exhibit equivalent antimuscarinic activity in vitro [1]. This divergent structure-activity relationship underscores the critical importance of three-dimensional molecular configuration in determining pharmacological specificity and efficacy.

Molecular modeling represents a powerful toolkit of computational methodologies for simulating molecular behavior in chemical and biological systems, enabling researchers to study molecular structure, properties, and interactions in silico [2]. These approaches apply laws of physics supported by experimental data to analyze molecular systems, predicting properties and biological activities that inform structure-activity relationships [2]. For chiral pharmaceuticals like this compound, molecular modeling provides invaluable insights into the structural basis of enantioselective activity, guiding the development of optimized therapeutic agents with enhanced efficacy and reduced side effects.

Molecular Modeling Protocol

Computational Setup and Preparation

Software Requirements:

- Molecular modeling suite (e.g., Schrödinger Maestro, OpenEye, or AutoDock)

- Quantum chemistry package (e.g., Gaussian, GAMESS)

- Molecular visualization program (e.g., PyMOL, Chimera)

- Conformational analysis toolkit (e.g., OMEGA, CONFIRM)

Initial Structure Preparation:

- Obtain or draw the 2D molecular structure of this compound (C₂₁H₂₅IN₂S)

- Generate 3D coordinates using structure generators that apply standard bond lengths and angles based on atom hybridization [2]

- Assign proper atom types, partial charges, and protonation states

- For the quinuclidinium nitrogen, ensure positive charge representation

- Energy minimization using MMFF94s or OPLS4 force field to relieve steric clashes

Enantiomer Generation: